

In-Depth Technical Guide: 6-Dimethylamino-1-hexanol (CAS 1862-07-3)

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Compound of Interest		
Compound Name:	5-(Dimethylamino)hexan-1-ol	
Cat. No.:	B15428873	Get Quote

Audience: Researchers, scientists, and drug development professionals.

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Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, hazards, and potential mechanisms of action for 6-Dimethylamino-1-hexanol (CAS 1862-07-3). This bifunctional organic compound, featuring a tertiary amine and a primary alcohol, is utilized in chemical synthesis and is noted in research for its activity as a lysosomotropic agent and choline uptake inhibitor.[1][2][3][4] This guide consolidates available data on its physicochemical properties and toxicological profile, outlines relevant experimental methodologies, and visualizes its hazard classification workflow and mechanism of action.

Chemical Identification and Properties

6-Dimethylamino-1-hexanol is a clear, colorless to light yellow liquid.[1][2][5] Its dual functional groups—a hydroxyl group and a dimethylamino group—make it a versatile intermediate in organic synthesis.[5]

Chemical Structure and Identifiers



Identifier	Value
CAS Number	1862-07-3[1][6]
Molecular Formula	C ₈ H ₁₉ NO[1][5][7]
Canonical SMILES	CN(C)CCCCCO[1]
InChIKey	QCXNXRUTKSIZND-UHFFFAOYSA-N[1]
Synonyms	(6-Hydroxyhexyl)dimethylamine, 6- (Dimethylamino)hexan-1-ol, Kao 25, Kaolizer 25[1][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 6-Dimethylamino-1-hexanol.

Property	Value	Source(s)
Molecular Weight	145.25 g/mol	[5][8]
Appearance	Colorless to Light yellow to Light orange clear liquid	[1][5][8]
Boiling Point	117 °C at 12 mmHg	[8]
Specific Gravity	0.88 (20/20 °C)	[8]
Refractive Index	1.45	[8]
Solubility in Water	Completely miscible	[8]
pKa (Predicted)	15.19 ± 0.10	[1]

Hazard Identification and Toxicology

6-Dimethylamino-1-hexanol is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are acute oral toxicity, severe skin corrosion, and long-term harm to aquatic life.[1][8][9]



GHS Classification and Labeling

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.[1] [8][9]
Skin Corrosion/Irritation	Category 1B	H314: Causes severe skin burns and eye damage.[1][8] [9]
Hazardous to the Aquatic Environment, Long-Term	Chronic 3	H412: Harmful to aquatic life with long lasting effects.[1][8]

Signal Word: Danger[1][8][9]

Hazard Pictograms:

- Corrosion (GHS05)
- Acute Toxicity (GHS07)

Toxicological Summary

The toxicological profile indicates that 6-Dimethylamino-1-hexanol can cause significant local and systemic effects. Ingestion is harmful, and direct contact can lead to severe chemical burns on the skin and eyes. Its persistence and toxicity in aquatic environments also present an ecological hazard.

Experimental Protocols

Detailed experimental studies for this specific compound are not readily available in the public domain. The following sections describe the standard methodologies, based on OECD guidelines, that are used to determine the reported physicochemical and toxicological properties.

Determination of Boiling Point (Micro Method)



The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro method for its determination is the Thiele tube method.

Methodology:

- A few milliliters of the sample (6-Dimethylamino-1-hexanol) are placed into a small test tube.
- A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
- The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
- The apparatus is heated gently until a rapid and continuous stream of bubbles emerges from the capillary tube.
- The heat source is removed, and the apparatus is allowed to cool.
- The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD_{50}) of a substance. It is a stepwise procedure using a small number of animals.

Methodology:

- Animals: Typically, female rats are used. Animals are fasted prior to dosing.
- Dosing: A starting dose (e.g., 300 mg/kg body weight for substances expected to be toxic) is administered orally to a group of three animals. The substance is administered in a single dose by gavage.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. Key observation times are immediately after dosing, at 4 hours,



and then daily.

- Stepwise Procedure: The outcome of the first group determines the next step.
 - If 2-3 animals die, the test is stopped, and the substance is classified in that toxicity category.
 - If 0-1 animal dies, the test is repeated with a higher or lower dose in another group of animals to refine the classification.
- Classification: The substance is classified into one of the GHS categories based on the observed mortality at specific dose levels. For Category 4 (300 < LD₅₀ ≤ 2000 mg/kg), mortality would be observed at the 2000 mg/kg dose but not be definitive at 300 mg/kg.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)

This in vitro method uses a three-dimensional human epidermis model to assess the skin corrosion potential of a chemical.

Methodology:

- Test System: A commercially available Reconstructed human Epidermis (RhE) model (e.g., EpiDerm™, SkinEthic™ RHE) is used. The model consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated epidermis.
- Application: The test chemical (6-Dimethylamino-1-hexanol) is applied topically to the surface of the RhE tissue.
- Exposure: The chemical is applied for two different exposure periods, typically 3 minutes and 1 hour, to distinguish between corrosive subcategories.
- Viability Assessment: After exposure, the tissues are rinsed and incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a blue formazan salt.



- Measurement: The amount of formazan produced is measured spectrophotometrically after extraction. The tissue viability is expressed as a percentage relative to negative controls.
- Classification: A chemical is identified as corrosive (Category 1) if the mean tissue viability after a 3-minute exposure is ≤ 50% or after a 1-hour exposure is ≤ 15%.

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC_{50}) over a 96-hour period.

Methodology:

- Test Species: A standard freshwater fish species is used (e.g., Zebrafish, Rainbow Trout).
- Exposure System: Fish are exposed to the test substance in a static, semi-static, or flow-through system. At least seven fish are used for each test concentration and for the control group.
- Concentrations: At least five concentrations of the test substance, arranged in a geometric series, are used.
- Duration: The exposure period is 96 hours.
- Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.
- Data Analysis: The cumulative mortality data is used to calculate the LC₅₀ value and its 95% confidence limits, typically using probit analysis. A substance with an LC₅₀ between 10 and 100 mg/L is generally considered harmful to aquatic life.

Mechanism of Action

While specific signaling pathway studies on 6-Dimethylamino-1-hexanol are limited, its described uses point to two primary mechanisms of biological activity.

Lysosomotropic Agent



As a lipophilic weak base, 6-Dimethylamino-1-hexanol can act as a lysosomotropic agent.[1][3] [4][10]

Mechanism:

- The uncharged, lipophilic form of the molecule can freely diffuse across cellular and lysosomal membranes.
- The interior of the lysosome is highly acidic (pH ~4.5-5.0).
- Inside the lysosome, the basic dimethylamino group becomes protonated.
- This protonation traps the now-charged molecule within the lysosome, as it can no longer easily diffuse back across the membrane.
- The accumulation of these agents can increase the lysosomal pH, inhibit lysosomal enzymes, and interfere with cellular processes like autophagy.[11][12]

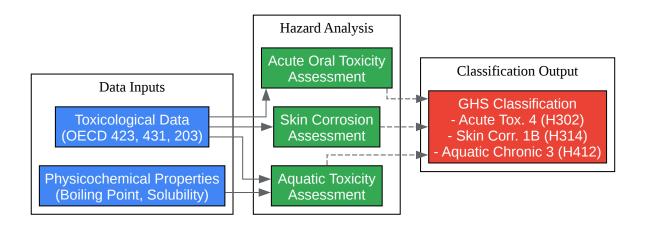
Choline Uptake Inhibitor

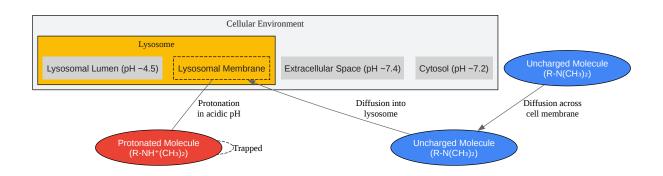
The structural similarity of the molecule to choline may allow it to interfere with choline transport systems.

Mechanism: High-affinity choline transporters are responsible for the uptake of choline into neurons, which is the rate-limiting step in acetylcholine synthesis. Inhibitors can block this transport, leading to a depletion of acetylcholine, a critical neurotransmitter for nerve impulse transmission.[13]

Visualizations Hazard Assessment Workflow







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